molecular formula C9H7Br2FN2S B2669989 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide CAS No. 2580234-77-9

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B2669989
CAS No.: 2580234-77-9
M. Wt: 354.04
InChI Key: JTVDYMPBQYFMRI-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential biological activity.

Properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2S.BrH/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVDYMPBQYFMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CSC(=N2)N)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the 5-Bromo-2-fluorophenyl Group: The 5-bromo-2-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 5-bromo-2-fluorobenzene as a starting material.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives.

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, antiviral, and anticancer activities.

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Chemical Research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Another compound with a similar structure but different functional groups.

    2-(5-Bromo-2-fluorophenyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a thiazole ring.

Uniqueness

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which enhances its reactivity and potential biological activity. The thiazole ring also contributes to its unique chemical and biological properties, making it a valuable compound for various research applications.

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